
6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a methyl group at the 6-position and a 1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl group at the 2-position. The presence of the phenethylpiperazine moiety suggests potential biological activity, making it a compound of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Phenethylpiperazine Moiety: The phenethylpiperazine group can be attached through nucleophilic substitution reactions, where the piperazine ring is reacted with a suitable phenethyl halide.
Formation of the 1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl Group: This step involves the acylation of the piperazine nitrogen with a propanoyl chloride derivative, followed by oxidation to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen and the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: N-oxides of the phenethylpiperazine moiety.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Medicinal Chemistry: Due to its complex structure and potential biological activity, it can be explored as a lead compound for the development of new drugs, particularly targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: It can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure may find applications in the development of new materials or as a catalyst in chemical reactions.
作用机制
The exact mechanism of action of 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as neurotransmitter receptors or enzymes. The phenethylpiperazine moiety suggests potential activity at serotonin or dopamine receptors, which could modulate neurological functions. Further research is needed to elucidate the precise pathways and targets involved.
相似化合物的比较
Similar Compounds
6-methyl-2-(1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Similar structure but lacks the phenethyl group.
6-methyl-2-(1-oxo-1-(4-benzylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Similar structure with a benzyl group instead of a phenethyl group.
6-methyl-2-(1-oxo-1-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one: Similar structure with a methoxyphenyl group.
Uniqueness
The presence of the phenethylpiperazine moiety in 6-methyl-2-(1-oxo-1-(4-phenethylpiperazin-1-yl)propan-2-yl)pyridazin-3(2H)-one distinguishes it from other similar compounds. This moiety is known for its potential biological activity, which could make this compound more effective in certain applications, particularly in medicinal chemistry.
属性
IUPAC Name |
6-methyl-2-[1-oxo-1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16-8-9-19(25)24(21-16)17(2)20(26)23-14-12-22(13-15-23)11-10-18-6-4-3-5-7-18/h3-9,17H,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJRLFAPVVMCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2721604.png)
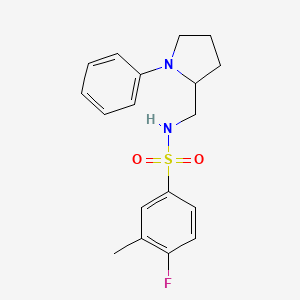
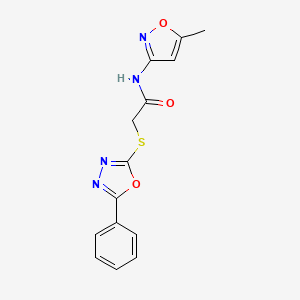
![(S)-methyl 2-(tert-butoxy)-2-((R)-4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetate](/img/structure/B2721607.png)
![N-(butan-2-yl)-3-{1-[(carbamoylmethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2721608.png)
![2-(4-fluorophenyl)-N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide](/img/structure/B2721609.png)
![N-(3,4-difluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2721614.png)
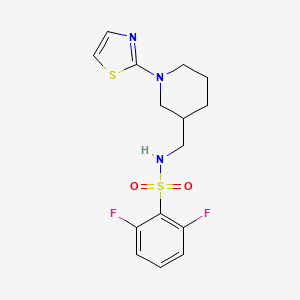
![N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2721616.png)
![2-(Benzo[d]thiazol-2-ylmethyl)isoindoline-1,3-dione](/img/structure/B2721617.png)
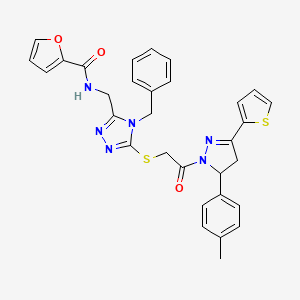
![3-isopentyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721620.png)
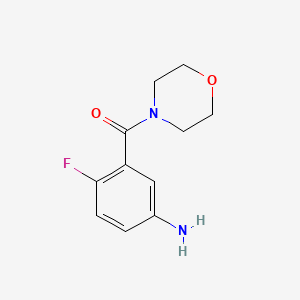
![(2E)-3-{1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2721623.png)
